4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
CAS No.: 1057682-62-8
Cat. No.: VC2994126
Molecular Formula: C9H12F3N3
Molecular Weight: 219.21 g/mol
* For research use only. Not for human or veterinary use.
![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine - 1057682-62-8](/images/structure/VC2994126.png)
Specification
CAS No. | 1057682-62-8 |
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Molecular Formula | C9H12F3N3 |
Molecular Weight | 219.21 g/mol |
IUPAC Name | 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine |
Standard InChI | InChI=1S/C9H12F3N3/c10-9(11,12)7-5-14-8(15-7)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H,14,15) |
Standard InChI Key | QNWIPNUWIWGOKW-UHFFFAOYSA-N |
SMILES | C1CNCCC1C2=NC=C(N2)C(F)(F)F |
Canonical SMILES | C1CNCCC1C2=NC=C(N2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-[4-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine consists of two primary structural components: a piperidine ring and a 4-(trifluoromethyl)-1H-imidazole moiety. The connection between these components occurs at the C-2 position of the imidazole ring and the C-4 position of the piperidine ring. This arrangement creates a molecule with distinct spatial and electronic properties that influence its biological interactions.
The trifluoromethyl group attached to the imidazole ring is particularly significant from a medicinal chemistry perspective. This functional group increases the lipophilicity of the molecule, enhancing its ability to cross cellular membranes and potentially the blood-brain barrier. Additionally, the strong electron-withdrawing nature of the trifluoromethyl group alters the electronic distribution within the imidazole ring, which can significantly impact receptor binding affinity and selectivity.
Physicochemical Properties
The physicochemical properties of 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine are influenced by its structural components. The piperidine ring provides basic properties due to its nitrogen atom, while the imidazole contributes both acidic and basic sites, making the compound amphoteric in nature. The trifluoromethyl substituent enhances metabolic stability by resisting enzymatic degradation, a valuable characteristic for potential drug candidates.
Table 1: Key Physicochemical Properties of 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine
Property | Value/Description |
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Molecular Formula | C9H12F3N3 |
Molecular Weight | 219.21 g/mol |
Physical State | Solid at room temperature |
Hydrogen Bond Donors | 1 (imidazole NH) |
Hydrogen Bond Acceptors | 3 (N atoms) |
Lipophilicity | Enhanced by CF3 group |
Solubility | Likely soluble in organic solvents; limited water solubility |
pKa | Approximately 5-6 (imidazole NH), ~9-10 (piperidine N) |
Synthesis Methods
General Synthetic Approaches
The synthesis of 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine typically involves multiple steps, beginning with appropriate precursors for both the piperidine and imidazole components. Based on synthetic routes for similar compounds, several approaches can be considered for the preparation of this molecule .
One common approach involves the construction of the trifluoromethyl-substituted imidazole ring followed by its coupling with an appropriately functionalized piperidine derivative. Alternatively, the synthesis may begin with a piperidine scaffold that is subsequently modified to incorporate the imidazole moiety with the trifluoromethyl substituent .
Specific Synthetic Routes
Drawing from synthetic methods used for structurally related compounds, a potential synthetic route might involve the reaction of a 4-trifluoromethyl-benzamidine derivative with appropriate reagents to form the imidazole ring, followed by incorporation of the piperidine component. This approach is analogous to the synthesis described for related imidazole compounds in patent literature .
For example, the synthesis might begin with 4-(trifluoromethyl)-benzamidine hydrochloride, which undergoes cyclization with a suitable dicarbonyl compound like 2,3-butanedione to form the imidazole ring. Subsequent modifications would then introduce the piperidine component at the C-2 position of the imidazole .
Another potential synthetic route could involve the reaction of a preformed 4-(trifluoromethyl)imidazole with a piperidine derivative, using appropriate coupling conditions and reagents such as thionyl chloride for activating reactive intermediates .
Pharmacological Properties
Receptor Interactions
The pharmacological profile of 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine is likely influenced by its structural similarity to known bioactive compounds. Related structures have demonstrated affinity for various receptor systems, including G protein-coupled receptors. The presence of both the piperidine and imidazole moieties creates potential binding sites for interactions with biological targets .
Research on structurally similar compounds, particularly 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, has shown interactions with opioid receptors, including delta-, micro-, and kappa-opioid receptors. These interactions have been associated with anxiolytic and antidepressant-like effects in animal models, suggesting that 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine might exhibit related pharmacological properties .
Structure-Activity Relationships
The position and nature of substituents on both the piperidine and imidazole rings significantly influence the biological activity of this class of compounds. The trifluoromethyl group at the 4-position of the imidazole ring likely contributes to enhanced binding affinity due to its electronic properties.
Comparing 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine with the closely related 4-(5-(trifluoromethyl)-1H-imidazol-2-yl)piperidine reveals how the position of the trifluoromethyl group can affect biological activity. The electron-withdrawing nature of the trifluoromethyl group alters the electronic distribution within the imidazole ring, potentially affecting its interactions with biological targets.
Table 2: Comparison of Related Compounds and Their Properties
Compound | Structure Variation | Potential Biological Effects |
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4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine | CF3 at 4-position of imidazole | Subject of current analysis |
4-(5-(trifluoromethyl)-1H-imidazol-2-yl)piperidine | CF3 at 5-position of imidazole | Similar but potentially different receptor binding profile |
4-phenyl-4-[1H-imidazol-2-yl]-piperidine | Phenyl group instead of CF3 | Anxiolytic and antidepressant effects |
4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-piperidines | Sulfonyl linker, methylated imidazole | Different pharmacological profile |
Current Research Status
Research Challenges
Research on 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine faces several challenges that are common in medicinal chemistry investigations. These include:
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Synthesis optimization: Developing efficient and scalable synthetic routes with high yields and purity.
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Comprehensive pharmacological profiling: Determining the complete receptor binding profile and mechanism of action.
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Structure-activity relationship elucidation: Understanding how structural modifications affect biological activity.
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Physicochemical property optimization: Balancing properties like solubility, permeability, and metabolic stability.
Addressing these challenges requires multidisciplinary approaches combining synthetic chemistry, pharmacology, and computational modeling to fully characterize the compound and its potential applications.
Future Research Directions
Future research on 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine could focus on several promising directions:
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Detailed receptor binding studies to identify specific targets and binding modes.
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Development of structural analogs with modified substituents to optimize activity and selectivity.
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In vivo efficacy studies in relevant disease models, particularly for neuropsychiatric conditions.
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Investigation of potential synergistic effects with established therapeutic agents.
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Computational studies to predict interactions with biological targets and guide structural optimization .
These research directions would contribute to a more comprehensive understanding of the compound's therapeutic potential and could lead to the development of novel drug candidates based on this structural scaffold.
Structural Modifications and Analogs
Key Structural Elements for Activity
Understanding the structure-activity relationships of 4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine is essential for rational drug design based on this scaffold. Several structural elements are likely critical for biological activity:
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The imidazole ring: Provides hydrogen bond acceptor and donor sites, contributing to target recognition.
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The trifluoromethyl substituent: Enhances lipophilicity and metabolic stability while altering electronic distribution.
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The position of the trifluoromethyl group: The 4-position placement likely influences receptor specificity compared to other positions.
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The piperidine ring: Contributes to three-dimensional structure and provides a basic nitrogen for potential ionic interactions.
Modifications to these elements would likely result in compounds with altered pharmacological profiles, potentially enhancing certain activities while reducing others.
Modification Type | Specific Change | Expected Effect |
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CF3 position | 4-position to 5-position | Altered receptor binding profile |
CF3 replacement | CF3 to CHF2 or CH2F | Modified lipophilicity and metabolic stability |
Piperidine substitution | Addition of alkyl groups | Changed three-dimensional structure and receptor fit |
Imidazole N-alkylation | N-methylation | Removed H-bond donor, altered basicity |
Ring system change | Piperidine to pyrrolidine | Modified spatial arrangement and flexibility |
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